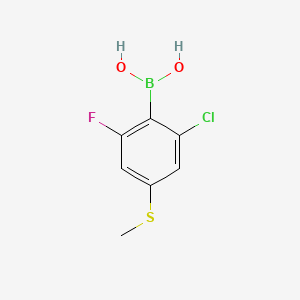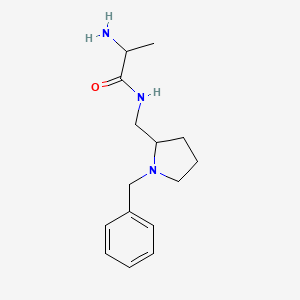![molecular formula C16H17NO3 B14775292 Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)
Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl class of chemicals. This compound features a biphenyl core with an ethyl ester, an amino group, and a methoxy group as substituents. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous medium, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of amino-substituted biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits . The exact molecular targets and pathways would require further experimental validation.
類似化合物との比較
Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate: This compound shares structural similarities but includes a thiazine ring, which may confer different biological activities.
1,3,4-Thiadiazole Derivatives: These compounds also contain aromatic rings and exhibit a range of biological activities, including anticancer properties.
Uniqueness: Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
ethyl 4-amino-3-(4-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(18)12-6-9-15(17)14(10-12)11-4-7-13(19-2)8-5-11/h4-10H,3,17H2,1-2H3 |
InChIキー |
FCTNSEDQBMJAHL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)



![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)




